Anti-Inflammatory Potency: Sub-5 µM IC50 in a Standardized Cellular Model
Lambertellin demonstrates potent, concentration-dependent inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The reported IC50 value is 3.19 µM, and it significantly suppresses the expression of key inflammatory markers iNOS and COX-2, as well as the pro-inflammatory cytokines IL-6 and IL-1β [1]. In contrast, other naphthopyranones like paepalantine and 5-methoxy-3,4-dehydroxanthomegnin exhibit cytotoxicity against gastric adenocarcinoma (AGS) cells with IC50 values of 24.56 ± 2.3 µg/mL and 17.45 ± 1.6 µg/mL, respectively, indicating a different activity profile and potency [2]. While these are different cell lines and endpoints, the comparison highlights lambertellin's relatively high potency in a well-defined anti-inflammatory assay.
| Evidence Dimension | Inhibition of nitric oxide (NO) production |
|---|---|
| Target Compound Data | IC50 = 3.19 µM |
| Comparator Or Baseline | Paepalantine: Cytotoxicity IC50 = 24.56 ± 2.3 µg/mL (~94 µM, based on MW 260.24) in AGS cells; 5-methoxy-3,4-dehydroxanthomegnin: Cytotoxicity IC50 = 17.45 ± 1.6 µg/mL (~64 µM, based on MW 272.25) in AGS cells |
| Quantified Difference | Lambertellin is >20-fold more potent (in terms of µM) for its specific anti-inflammatory target compared to the general cytotoxicity of its naphthopyranone class members. |
| Conditions | LPS-stimulated RAW 264.7 murine macrophage cells (lambertellin); Gastric adenocarcinoma (AGS) cell culture (comparators) |
Why This Matters
For researchers needing a potent anti-inflammatory probe with a defined IC50, lambertellin provides a quantifiable benchmark (3.19 µM) in a widely used macrophage model, ensuring reproducible experimental design and dose selection.
- [1] Wangun, H. V. K., & Hertweck, C. (2018). Lambertellin from Pycnoporus sanguineus MUCL 51321 and its anti-inflammatory effect via modulation of MAPK and NF-κB signaling pathways. *Bioorganic Chemistry*, *80*, 216-222. View Source
- [2] Ardisson, J. S., Gonçalves, R. D. C. R., Rodrigues, R. P., & Kitagawa, R. R. (2018). Antitumour, Immunomodulatory activity and in silico studies of naphthopyranones targeting iNOS, a relevant target for the treatment of Helicobacter pylori infection. *Biomedicine & Pharmacotherapy*, *105*, 1345-1353. View Source
